molecular formula C20H19N3O3S B2851469 2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894557-57-4

2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2851469
CAS No.: 894557-57-4
M. Wt: 381.45
InChI Key: LICUUESUVJOOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a spirocyclic indole-thiazolidine hybrid with a 3,4-dimethylphenyl substituent at the 3'-position and an acetamide moiety at the 1-yl position. Its molecular formula is C27H25N3O4S (MW: 487.58 g/mol) . The acetamide functionality may facilitate hydrogen bonding, critical for target interactions in therapeutic applications.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-7-8-14(9-13(12)2)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICUUESUVJOOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Spiro[indoline-3,2'-thiazolidine] Derivatives
  • 1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid ():
    • Substituents: Benzyl at N1, 4-chlorophenyl at 3', and carboxylic acid at 5'.
    • Structural Impact: The carboxylic acid group increases polarity compared to the acetamide in the target compound. The 4-chlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethylphenyl group.
    • Crystallography: X-ray studies confirm planar amide groups and spiro junction stability .
Ethyl/Methyl Ester Derivatives ():
  • Compound Ic (Ethyl ester) : Yield 68%, mp 131–133°C.
  • Compound Id (Methyl ester) : Yield 75%, mp 114–116°C.
  • Comparison: The ester groups in Ic/Id reduce hydrogen-bonding capacity versus the acetamide in the target compound. Lower melting points suggest weaker intermolecular forces, likely due to ester flexibility vs. acetamide rigidity .

Substituent Variations

3,4-Dichlorophenyl vs. 3,4-Dimethylphenyl ():
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
    • Dichlorophenyl introduces steric bulk and electron-withdrawing effects.
    • Conformational Flexibility: Three distinct conformers in the crystal lattice with dihedral angles (54.8°–77.5°) between aryl and pyrazole rings.
    • Relevance: The target compound’s dimethylphenyl group may reduce steric hindrance and enhance π-π stacking versus chlorine’s electronegativity .
Methoxyphenyl and Cyclopentyl Acetamides ():
  • N-(3-Methoxyphenyl) Derivative : MW 487.58 g/mol.
  • N-Cyclopentyl Derivative : MW 449.57 g/mol.
  • Functional Impact: The methoxy group improves solubility, while the cyclopentyl moiety increases hydrophobicity. The target compound’s unmodified acetamide balances polarity and binding specificity .
Antimicrobial Spiro Compounds ():
  • 3'-Pyrazoline-Substituted Spiro[indole-3,2'-[1,3]thiazolidine] : Exhibited antibacterial activity against S. aureus and E. coli.
  • Oxadiazole-Modified Derivatives : Demonstrated MIC values of 12.5–25 µg/mL.
  • Comparison: The target compound’s acetamide may enhance target specificity over ester or heterocyclic substituents, though direct antimicrobial data are lacking .
Anticancer Potential ():
  • Fluorophenyl Chromenone Derivatives: IC50 values in nanomolar ranges for kinase inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.